Boc-L-Homoserine lactone
Overview
Description
Boc-L-Homoserine lactone (HSL) is a compound that comprises a homoserine lactone ring and a fatty acyl side . The levels of L-Homoserine lactone in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .
Synthesis Analysis
A study has reported the synthesis of new chalcone-based homoserine lactones. The process was monitored by TLC with silica gel plates . Another study investigated the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase .
Molecular Structure Analysis
The molecular formula of Boc-L-Homoserine lactone is C9H15NO4 . Its average mass is 201.220 Da and its monoisotopic mass is 201.100113 Da . The systematic name of the compound is 2-Methyl-2-propanyl [(3S)-2-oxotetrahydro-3-furanyl]carbamate .
Scientific Research Applications
1. Environmental and Wastewater Treatment Boc-L-Homoserine lactone, as part of the N-acyl-homoserine lactone (AHL) group, plays a significant role in the treatment performance and microbial dynamics of activated sludge systems. Studies highlight the positive impacts of AHLs on the nitrification and denitrification efficiencies, influencing sludge properties and microbial community structures in wastewater treatment processes. The treatment involves variations in particle size, internal mass transfer resistance of activated sludge flocs, and microbial diversity, leading to improved system performance and environmental protection (Yan et al., 2020).
2. Quorum Sensing and Biofilm Management Boc-L-Homoserine lactone, as a component of AHLs, is integral in quorum sensing, a communication mechanism that bacteria use to regulate gene expression based on population density. AHLs have been observed to modulate bacterial growth, enzyme activity, and biofilm formation. For instance, in food safety and quality, acylated homoserine lactones-containing culture extract (AHL-CCE) has been used to reduce bacterial growth time and inhibit biofilm formation by Pseudomonas aeruginosa (Zhang et al., 2014). Moreover, Bacillus cereus isolate, through its quorum quenching activity, can degrade AHLs, significantly reducing biofilm formation and virulence in Pseudomonas aeruginosa, highlighting potential anti-pathogenic strategies (Raafat et al., 2019).
3. Agricultural Applications In agriculture, Boc-L-Homoserine lactone is recognized for its role in plant-microbe interactions. Studies have shown that AHLs can influence the behavior of plant cells, including modulation of intracellular calcium levels, which are crucial for numerous signal transduction pathways in plants. For instance, AHLs like N-butyryl-homoserine lactone induced a transient increase in cytosolic free calcium concentration in Arabidopsis root cells, suggesting that plants can detect and respond to bacterial quorum sensing signals (Song et al., 2011).
4. Biodegradation and Pollution Control Boc-L-Homoserine lactone, as part of AHLs, has been implicated in the biodegradation process of pollutants. An environmental isolate of Pseudomonas aeruginosa, capable of degrading aromatic compounds, was found to produce AHLs during this biodegradation process. The presence of AHLs like N-butyryl-l-homoserine lactone (BHL) and N-hexanoyl-l-homoserine lactone (HHL) was confirmed, and their involvement in enhancing the biodegradation of pollutants like phenol was indicated (Yong & Zhong, 2010).
Safety And Hazards
Safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions of Boc-L-Homoserine lactone research could involve further investigation into its role in quorum sensing systems of bacteria . Additionally, the development of novel potent quorum sensing inhibitors (QSIs), which strongly inhibit the production of virulence factors in pathogenic bacteria, could be a promising area of research .
properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350874 | |
Record name | Boc-L-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Homoserine lactone | |
CAS RN |
40856-59-5 | |
Record name | Boc-L-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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